N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole core and exhibit antimicrobial and antiviral activities.
Benzothiazine derivatives: Compounds such as lornoxicam and azilsartan have similar structures and are used as anti-inflammatory and antihypertensive agents.
Uniqueness: N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which enhance its chemical reactivity and broaden its range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O5S/c1-24-19-10-8-14(12-17(19)16-6-4-5-7-21(16)30(24,26)27)22(25)23-18-13-15(28-2)9-11-20(18)29-3/h4-13H,1-3H3,(H,23,25) |
InChI Key |
QFMAQKDYRRTLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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